2-(4-((1H-pyrazol-1-yl)methyl)piperidine-1-carbonyl)-4H-chromen-4-one
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Overview
Description
2-(4-((1H-pyrazol-1-yl)methyl)piperidine-1-carbonyl)-4H-chromen-4-one is a complex organic compound that features a chromenone core structure
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit protein kinase b (pkb or akt), an important component of intracellular signaling pathways regulating growth and survival .
Mode of Action
Related compounds have been shown to provide atp-competitive, nano-molar inhibitors with significant selectivity for inhibition of pkb over the closely related kinase pka .
Biochemical Pathways
Pkb, a potential target of similar compounds, is a key downstream component in the phosphatidylinositol-3 kinase (pi3k) signaling pathway . Activated PKB signals through phosphorylation of several enzyme or transcription factor substrates, including GSK3β, FKHRL1, BAD, and mTOR, to promote proliferation, protein translation, progression through the cell cycle, and antiapoptotic survival .
Pharmacokinetics
Compounds containing 4-amino-4-benzylpiperidines, which are structurally similar, have been found to undergo metabolism in vivo, leading to rapid clearance and low oral bioavailability .
Result of Action
Representative compounds that inhibit pkb have been shown to modulate biomarkers of signaling through pkb in vivo and strongly inhibit the growth of human tumor xenografts in nude mice at well-tolerated doses .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-((1H-pyrazol-1-yl)methyl)piperidine-1-carbonyl)-4H-chromen-4-one typically involves multi-step organic reactions. One common approach is to start with the chromenone core and introduce the piperidine and pyrazole moieties through a series of substitution and coupling reactions. The reaction conditions often require the use of catalysts, such as palladium, and specific reagents to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability and cost-effectiveness. This includes selecting appropriate solvents, catalysts, and reaction conditions that can be easily scaled up from laboratory to industrial scale. The use of continuous flow reactors and automated synthesis platforms may also be employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
2-(4-((1H-pyrazol-1-yl)methyl)piperidine-1-carbonyl)-4H-chromen-4-one can undergo various types of chemical reactions, including:
Oxidation: The chromenone core can be oxidized to form quinone derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The piperidine and pyrazole moieties can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides and bases.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the chromenone core can yield quinone derivatives, while reduction of the carbonyl group can produce alcohol derivatives.
Scientific Research Applications
2-(4-((1H-pyrazol-1-yl)methyl)piperidine-1-carbonyl)-4H-chromen-4-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the development of new compounds.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications include its use as an anti-inflammatory or anticancer agent.
Industry: It can be used in the development of new materials with specific properties, such as fluorescence or conductivity.
Comparison with Similar Compounds
Similar Compounds
2-(4-((1H-pyrazol-1-yl)methyl)piperidine-1-carbonyl)-4H-chromen-4-one: shares similarities with other chromenone derivatives, such as flavones and coumarins.
Piperidine derivatives: Compounds like piperidine-4-carboxamide exhibit similar structural features.
Pyrazole derivatives: Compounds containing the pyrazole ring, such as pyrazolopyrimidines, are structurally related.
Uniqueness
The uniqueness of this compound lies in its combination of the chromenone core with piperidine and pyrazole moieties. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds, making it a valuable compound for research and development.
Properties
IUPAC Name |
2-[4-(pyrazol-1-ylmethyl)piperidine-1-carbonyl]chromen-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3/c23-16-12-18(25-17-5-2-1-4-15(16)17)19(24)21-10-6-14(7-11-21)13-22-9-3-8-20-22/h1-5,8-9,12,14H,6-7,10-11,13H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXAHNJVLMYQREG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN2C=CC=N2)C(=O)C3=CC(=O)C4=CC=CC=C4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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